molecular formula C11H16 B14551465 Cyclohexene, 1-(1-methylene-3-butenyl)- CAS No. 61786-17-2

Cyclohexene, 1-(1-methylene-3-butenyl)-

Cat. No.: B14551465
CAS No.: 61786-17-2
M. Wt: 148.24 g/mol
InChI Key: NIQPKXLTFVMITC-UHFFFAOYSA-N
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Description

Cyclohexene, 1-(1-methylene-3-butenyl)- is an organic compound with the molecular formula C11H16. It is a derivative of cyclohexene, characterized by the presence of a methylene group and a butenyl group attached to the cyclohexene ring. This compound is notable for its unique structure, which includes a six-membered cyclohexene ring and a four-carbon side chain with a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 1-(1-methylene-3-butenyl)- can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with a suitable alkylating agent, followed by dehydration to form the desired product. For example, cyclohexanone can be reacted with methylmagnesium bromide to form 1-methylcyclohexanol, which is then dehydrated using an acid or base to yield Cyclohexene, 1-(1-methylene-3-butenyl)- .

Industrial Production Methods

In an industrial setting, the production of Cyclohexene, 1-(1-methylene-3-butenyl)- may involve the partial hydrogenation of benzene to form cyclohexene, followed by further functionalization to introduce the methylene and butenyl groups. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-(1-methylene-3-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Cyclohexene, 1-(1-methylene-3-butenyl)- can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction can yield cyclohexane derivatives.

    Substitution: Halogenated products such as bromocyclohexene derivatives can be formed.

Scientific Research Applications

Cyclohexene, 1-(1-methylene-3-butenyl)- has various applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-(1-methylene-3-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Cyclohexene, 1-(1-methylene-3-butenyl)- can be compared with other similar compounds, such as methylcyclohexene and butylcyclohexene. These compounds share structural similarities but differ in the position and nature of their substituents. For example:

    Methylcyclohexene: Contains a methyl group attached to the cyclohexene ring.

    Butylcyclohexene: Contains a butyl group attached to the cyclohexene ring.

The uniqueness of Cyclohexene, 1-(1-methylene-3-butenyl)- lies in its specific combination of a methylene group and a butenyl group, which imparts distinct chemical and physical properties .

Properties

CAS No.

61786-17-2

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-penta-1,4-dien-2-ylcyclohexene

InChI

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h3,8H,1-2,4-7,9H2

InChI Key

NIQPKXLTFVMITC-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=C)C1=CCCCC1

Origin of Product

United States

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